Lymecycline Lymecycline Lymecycline is a tetracycline-based broad-spectrum antibiotic. It is approximately 5000 times more soluble than tetracycline base and is unique amongst tetracyclines in that it is absorbed by the "active transport" process across the intestinal wall. It has a role as a protein synthesis inhibitor, an antiprotozoal drug, an antibacterial drug and an antimicrobial agent. It is a member of tetracyclines and a tertiary alpha-hydroxy ketone.
Lymecycline is a broad-spectrum second-generation tetracycline antibiotic used for the treatment of acne and other susceptible bacterial infections. It has been proven a cost-effective alternative to treatment with [minocycline] with comparable safety and efficacy. Lymecycline was initially discovered in 1961. It is marketed by Galderma and used in the UK as well as New Zealand in addition to other countries. Lymecycline is not marketed in the USA, however, equivalent drugs are available, such as minocycline and [tetracycline].
A semisynthetic antibiotic related to TETRACYCLINE. It is more readily absorbed than TETRACYCLINE and can be used in lower doses.
Brand Name: Vulcanchem
CAS No.: 992-21-2
VCID: VC0534151
InChI: InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1
SMILES: CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O
Molecular Formula: C29H38N4O10
Molecular Weight: 602.6 g/mol

Lymecycline

CAS No.: 992-21-2

Inhibitors

VCID: VC0534151

Molecular Formula: C29H38N4O10

Molecular Weight: 602.6 g/mol

Purity: 85%

* For research use only. Not for human or veterinary use.

Lymecycline - 992-21-2

Description Lymecycline is a tetracycline-based broad-spectrum antibiotic. It is approximately 5000 times more soluble than tetracycline base and is unique amongst tetracyclines in that it is absorbed by the "active transport" process across the intestinal wall. It has a role as a protein synthesis inhibitor, an antiprotozoal drug, an antibacterial drug and an antimicrobial agent. It is a member of tetracyclines and a tertiary alpha-hydroxy ketone.
Lymecycline is a broad-spectrum second-generation tetracycline antibiotic used for the treatment of acne and other susceptible bacterial infections. It has been proven a cost-effective alternative to treatment with [minocycline] with comparable safety and efficacy. Lymecycline was initially discovered in 1961. It is marketed by Galderma and used in the UK as well as New Zealand in addition to other countries. Lymecycline is not marketed in the USA, however, equivalent drugs are available, such as minocycline and [tetracycline].
A semisynthetic antibiotic related to TETRACYCLINE. It is more readily absorbed than TETRACYCLINE and can be used in lower doses.
CAS No. 992-21-2
Product Name Lymecycline
Molecular Formula C29H38N4O10
Molecular Weight 602.6 g/mol
IUPAC Name (2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid
Standard InChI InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1
Standard InChIKey PZTCVADFMACKLU-UEPZRUIBSA-N
Isomeric SMILES C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O
SMILES CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O
Canonical SMILES CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O
Appearance Solid powder
Boiling Point 928.1±65.0
Density 1.53
Melting Point 192.5°C
Purity 85%
Shelf Life >2 years if stored properly
Solubility Very soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Lymecycline; Mucomycin; Tetralisal; Limeciclina
Reference 1. Kelhälä HL, Aho VTE, Fyhrquist N, Pereira PAB, Kubin ME, Paulin L, Palatsi R, Auvinen P, Tasanen K, Lauerma A. Isotretinoin and lymecycline treatments modify the skin microbiota in acne. Exp Dermatol. 2018 Jan;27(1):30-36. doi: 10.1111/exd.13397. Epub 2017 Sep 14. PMID: 28636791.

2. Gualtieri B, Tonini A, Panduri S, Chiricozzi A, Romanelli M. Acne fulminans associated with lymecycline intake: a case report. Clin Cosmet Investig Dermatol. 2018 Aug 3;11:403-405. doi: 10.2147/CCID.S158925. PMID: 30122970; PMCID: PMC6082323.

3. Bossuyt L, Bosschaert J, Richert B, Cromphaut P, Mitchell T, Al Abadie M, Henry I, Bewley A, Poyner T, Mann N, Czernielewski J. Lymecycline in the treatment of acne: an efficacious, safe and cost-effective alternative to minocycline. Eur J Dermatol. 2003 Mar-Apr;13(2):130-5. PMID: 12695127.

4. Cunliffe WJ, Meynadier J, Alirezai M, George SA, Coutts I, Roseeuw DI, Hachem JP, Briantais P, Sidou F, Soto P. Is combined oral and topical therapy better than oral therapy alone in patients with moderate to moderately severe acne vulgaris? A comparison of the efficacy and safety of lymecycline plus adapalene gel 0.1%, versus lymecycline plus gel vehicle. J Am Acad Dermatol. 2003 Sep;49(3 Suppl):S218-26. doi: 10.1067/s0190-9622(03)01153-8. PMID: 12963898.

5. Chen Y, Wu J, Yan H, Cheng Y, Wang Y, Yang Y, Deng M, Che X, Hou K, Qu X, Zou D, Liu Y, Zhang Y, Hu X. Lymecycline reverses acquired EGFR-TKI resistance in non-small-cell lung cancer by targeting GRB2. Pharmacol Res. 2020 Sep;159:105007. doi: 10.1016/j.phrs.2020.105007. Epub 2020 Jun 17. PMID: 32561477.
PubChem Compound 54707177
Last Modified Apr 15 2024

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